1-Methylimidazole-4-carboximidamide Hydrochloride
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Overview
Description
1-Methylimidazole-4-carboximidamide Hydrochloride is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylimidazole-4-carboximidamide Hydrochloride can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation of imidazole. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methylimidazole-4-carboximidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce halogenated imidazoles .
Scientific Research Applications
1-Methylimidazole-4-carboximidamide Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methylimidazole-4-carboximidamide Hydrochloride involves its interaction with molecular targets such as enzymes and nucleic acids. It can bind to specific sites on these molecules, altering their structure and function. The pathways involved include inhibition of enzyme activity and interference with nucleic acid replication .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the carboximidamide group.
4-Methylimidazole: Another imidazole derivative with different substitution patterns.
Uniqueness
1-Methylimidazole-4-carboximidamide Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecules makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C5H9ClN4 |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
1-methylimidazole-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-9-2-4(5(6)7)8-3-9;/h2-3H,1H3,(H3,6,7);1H |
InChI Key |
FHCDZYGTGPPZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=N)N.Cl |
Origin of Product |
United States |
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